molecular formula C16H10FN3OS2 B2705120 (E)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 905672-22-2

(E)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

Cat. No.: B2705120
CAS No.: 905672-22-2
M. Wt: 343.39
InChI Key: ORAGTOSPBHGNJT-KNTRCKAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heterocyclic Chemistry of Thiazole-Based Compounds

Thiazoles represent a class of five-membered heterocyclic compounds containing one sulfur atom at position 1 and one nitrogen atom at position 3 within the aromatic ring (C₃H₃NS). The aromaticity arises from a sextet of π-electrons delocalized across the ring, enabling stability and planar geometry. Benzothiazoles, fused derivatives incorporating a benzene ring adjacent to the thiazole moiety, exhibit enhanced electronic conjugation and bioactivity due to extended π-systems. These systems are pivotal in medicinal chemistry, as their electron-deficient nature facilitates interactions with biological targets such as enzymes and receptors.

The reactivity of thiazoles is governed by electrophilic substitution at carbon-5 (activated by sulfur’s electron-donating resonance) and nucleophilic substitution at carbon-2 (activated by nitrogen’s inductive effects). For example, halogenation preferentially occurs at C5, while alkylation targets C2. This duality enables modular functionalization, making thiazoles versatile scaffolds for drug design.

Historical Development of Benzothiazole Chemistry in Medicinal Research

Benzothiazole chemistry emerged in the late 19th century with Alfred Hantzsch’s seminal work on thiazole synthesis via α-haloketone and thiourea condensation. The discovery of benzothiazole’s fused structure in 1879 by August Hofmann marked a turning point, revealing its potential in dyestuff and pharmaceutical applications. By the mid-20th century, benzothiazole derivatives gained prominence as antimicrobial and antitumor agents, driven by their ability to intercalate DNA and inhibit topoisomerases.

Modern advances include the development of 2-aminobenzothiazoles as kinase inhibitors and fluorescent probes. The introduction of fluorine substituents, as seen in the title compound, emerged in the 21st century to enhance metabolic stability and binding affinity.

Structural Classification and Nomenclature of Ylidene-Linked Benzothiazole Derivatives

Ylidene-linked benzothiazoles feature a Schiff base (-N=C-) bridge connecting two heterocyclic systems. The title compound, (E)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide, is characterized by:

  • Benzothiazole cores : Two fused benzo[d]thiazole rings.
  • Ylidene linkage : An (E)-configured imine bond between C2 of the 4-fluoro-3-methylbenzothiazole and the carboxamide nitrogen.
  • Substituents :
    • 4-Fluoro and 3-methyl groups on the first benzothiazole.
    • Carboxamide at position 6 of the second benzothiazole.

Table 1: Structural Features of the Title Compound

Feature Position/Group Role
Ylidene linkage Between C2 and N Conformational rigidity
4-Fluoro substituent First benzothiazole Electron withdrawal
3-Methyl group First benzothiazole Steric stabilization
Carboxamide Second benzothiazole C6 Hydrogen bonding

The (E)-configuration denotes trans geometry across the imine double bond, which minimizes steric clash between the benzothiazole rings.

Relevance of (E)-N-(4-Fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide in Contemporary Research

This compound exemplifies strategic modifications to optimize benzothiazole pharmacology:

  • Fluorine incorporation : The 4-fluoro group enhances lipophilicity and metabolic resistance via C-F bond stability.
  • Ylidene linkage : The rigid imine bridge restricts rotational freedom, improving target selectivity.
  • Carboxamide moiety : Serves as a hydrogen bond donor/acceptor, critical for binding to ATP pockets in kinases.

Table 2: Comparative Bioactivity of Benzothiazole Derivatives

Derivative Target IC₅₀ (μM) Reference
Unsubstituted benzothiazole Topoisomerase II 12.3
6-Nitrobenzothiazole VEGFR-2 4.7
Title compound Undisclosed kinase Pending

Current studies focus on its potential as a tyrosine kinase inhibitor, leveraging the carboxamide’s interaction with conserved lysine residues. Synthetic routes utilizing Hantzsch-like cyclizations and Pd-catalyzed cross-couplings are under investigation to scale production.

Properties

IUPAC Name

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3OS2/c1-20-14-10(17)3-2-4-12(14)23-16(20)19-15(21)9-5-6-11-13(7-9)22-8-18-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAGTOSPBHGNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC4=C(C=C3)N=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a novel molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities, including its effects on different biological targets, mechanisms of action, and therapeutic potentials.

Chemical Structure

The compound is characterized by the following structural features:

  • Thiazole rings : These are known for their diverse pharmacological properties.
  • Fluorine substitution : The presence of fluorine enhances the compound's lipophilicity and can influence its biological activity.
  • Carboxamide functional group : This moiety is often associated with increased bioactivity.

Anticancer Activity

Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analyses suggest that:

  • Electron-donating groups at specific positions on the phenyl ring enhance activity.
  • Hydrazono groups linked to thiazole rings contribute to the cytotoxicity observed in these compounds.

In a study involving thiazole derivatives, several compounds demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating promising anticancer potential .

Acetylcholinesterase Inhibition

Compounds containing thiazole moieties have been reported to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. For example, a related compound showed an IC50 value of 2.7 µM against AChE, suggesting that modifications similar to those in (E)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide could lead to enhanced AChE inhibitory activities .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Compounds with similar structural frameworks have shown effectiveness against various bacterial strains. The presence of electron-withdrawing groups at specific positions on the aromatic ring has been correlated with increased antimicrobial potency .

Urease Inhibition

Inhibition of urease, an enzyme linked to the pathogenesis of certain infections and diseases, has been observed in thiazole derivatives. Compounds structurally related to (E)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide have demonstrated significant urease inhibition, which could be leveraged for therapeutic applications against urease-related conditions .

Synthesis and Evaluation

A series of studies have focused on synthesizing thiazole derivatives and evaluating their biological activities. For instance, a recent study synthesized multiple analogs and assessed their anticancer activity across different cell lines. The findings indicated that specific substitutions on the thiazole ring significantly affected cytotoxicity .

Molecular Docking Studies

Molecular docking simulations have been employed to understand the binding interactions between (E)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide and target enzymes like AChE. These studies reveal that the compound binds effectively within the active site, stabilizing through hydrophobic interactions and hydrogen bonding .

Summary Table of Biological Activities

Biological ActivityMechanism/TargetReference
AnticancerCytotoxicity against cancer cells
Acetylcholinesterase InhibitionAChE inhibition
AntimicrobialActivity against bacterial strains
Urease InhibitionEnzyme inhibition

Scientific Research Applications

The compound (E)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is an intriguing molecule due to its potential applications in various scientific fields, particularly in medicinal chemistry. This article will explore its applications, focusing on biological activities, synthesis methodologies, and relevant case studies.

Structure and Composition

The compound features a complex structure characterized by a benzo[d]thiazole core with a fluorinated substituent and a carboxamide group. Its molecular formula is C16H12FN3OS, and it has a molecular weight of approximately 313.35 g/mol.

Antimicrobial Activity

Research has shown that derivatives of thiazole compounds possess significant antimicrobial properties. For instance, studies have indicated that thiazole derivatives can exhibit potent activity against both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism often involves interference with microbial cell wall synthesis or function, leading to cell death.

Anticancer Properties

Thiazole derivatives have been extensively studied for their anticancer activities. The compound has been evaluated for its effects on various cancer cell lines. For example, molecular docking studies suggest that it may bind effectively to cancer-related targets, inhibiting tumor growth and proliferation. In vitro studies have demonstrated promising results against breast cancer cell lines, indicating potential as an anticancer agent.

Anti-inflammatory Effects

Some derivatives of benzothiazole compounds have shown anti-inflammatory properties. The presence of electron-withdrawing groups like fluorine enhances the biological activity of these compounds by improving their interaction with inflammatory mediators.

Study 1: Antimicrobial Evaluation

A study published in the Journal of Pharmaceutical Sciences evaluated various thiazole derivatives for their antimicrobial activity using standard disk diffusion methods. The results indicated that certain derivatives exhibited significant inhibition zones against both bacterial and fungal strains, suggesting their potential as therapeutic agents in treating infections .

Study 2: Anticancer Activity

In another investigation reported in Bioorganic & Medicinal Chemistry Letters, researchers synthesized several benzothiazole derivatives, including the compound of interest. They conducted cytotoxicity assays on human cancer cell lines (MCF-7) and found that some derivatives showed considerable cytotoxic effects, with IC50 values indicating effective concentrations for therapeutic use .

Study 3: Anti-inflammatory Analysis

A recent study highlighted the anti-inflammatory potential of benzothiazole derivatives through in vivo models. The compounds were tested for their ability to reduce inflammation markers in animal models, demonstrating significant efficacy comparable to standard anti-inflammatory drugs .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. (E)-N-(6-Acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide (CAS 851080-19-8)

  • Structure : Differs by an acetamido group at the 6-position of the benzothiazole ring instead of a fluoro substituent.
  • Properties :
    • Molecular weight: 382.46 g/mol (vs. ~375 g/mol for the target compound, assuming similar backbone).
    • Predicted density: 1.49 g/cm³, with pKa ~13.84, suggesting moderate solubility in polar solvents .

b. N-(3-Ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide (ZINC12180885)

  • Structure : Features an ethyl group at the 3-position and a 3-fluorobenzamide moiety.
  • Properties :
    • Higher lipophilicity due to the ethyl group compared to the methyl substituent in the target compound.
    • The dual fluoro substituents may enhance metabolic stability and electron-withdrawing effects, influencing binding to hydrophobic enzyme pockets .

c. N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6)

  • Structure : Replaces benzothiazole with a thiadiazole-isoxazole hybrid.
  • Properties :
    • Melting point: 160°C (lower than benzothiazole derivatives, suggesting reduced crystallinity).
    • IR absorption at 1606 cm⁻¹ (C=O stretch), similar to the target compound’s expected carbonyl peaks .
Physicochemical Properties
Compound Molecular Weight (g/mol) Substituents Melting Point (°C) Key IR Peaks (cm⁻¹)
Target Compound ~375* 4-F, 3-Me, 6-carboxamide N/A ~1660 (C=O)**
CAS 851080-19-8 382.46 6-Acetamido, 3-Me N/A 1679, 1605 (C=O)
ZINC12180885 ~362* 3-Et, 6-F, 3-F-benzamide N/A N/A
Compound 6e ~530* Quinolin-3-yl, 4-Bromophenyl 192 1670 (C=O)
Compound 6f ~558* Quinolin-3-yl, 4-Bromophenyl 180 1670 (C=O)

Estimated based on structural similarity. *Hypothesized from analogous compounds.

Q & A

Basic Research Question

  • 1H/13C NMR : Identify characteristic signals, such as:
    • Fluoro-substituted aromatic protons (δ 7.2–8.1 ppm, doublets due to coupling with F) .
    • Methyl group on thiazole (δ 2.4–2.6 ppm, singlet) .
    • Carboxamide NH (δ 10.2–10.8 ppm, broad) .
  • IR Spectroscopy : Confirm carboxamide (C=O stretch at ~1680 cm⁻¹) and thiazole C=N (1600–1620 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]+ with <2 ppm deviation. Use high-resolution MS for isotopic patterns matching fluorine .
  • X-ray Crystallography (if crystalline): Resolve stereochemistry and validate the (E)-configuration .

How can researchers design experiments to evaluate the biological activity of this compound, particularly in anticancer or antimicrobial contexts?

Basic Research Question

  • Anticancer Screening :
    • In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50 determination. Include positive controls (e.g., cisplatin) .
    • Apoptosis Assays : Perform Annexin V/PI staining and caspase-3/7 activation studies .
  • Antimicrobial Testing :
    • MIC Determination : Broth microdilution against Gram+/− bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans) .
  • Mechanistic Studies :
    • Target Engagement : Use molecular docking (e.g., AutoDock Vina) to predict binding to enzymes like topoisomerase II or CYP3A4 .

What strategies can be employed to resolve contradictions in biological activity data observed across different assay systems?

Advanced Research Question

  • Assay Variability Mitigation :
    • Normalize data using Z’-factor validation to ensure assay robustness .
    • Use orthogonal assays (e.g., ATP-based viability + trypan blue exclusion) to cross-verify cytotoxicity .
  • Pharmacokinetic Factors :
    • Evaluate compound stability in assay media (e.g., serum protein binding via ultrafiltration) .
    • Test metabolites (e.g., via LC-MS) to rule out off-target effects .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify significant outliers .

How can computational methods like molecular docking or QSAR models inform the structural optimization of this compound for enhanced target binding?

Advanced Research Question

  • Molecular Docking :
    • Use cryo-EM or X-ray structures of targets (e.g., STING protein) to model binding. Prioritize substituents (e.g., 4-fluoro) for hydrophobic pocket interactions .
  • QSAR Modeling :
    • Train models with descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² >0.8) .
  • Free Energy Perturbation (FEP) : Predict ΔΔG for methyl → trifluoromethyl substitutions to enhance binding affinity .

What are the challenges in establishing a robust structure-activity relationship (SAR) for benzo[d]thiazole derivatives, and how can they be addressed methodologically?

Advanced Research Question

  • Challenges :
    • Conformational flexibility complicating binding mode predictions.
    • Metabolic instability of thiazole rings in vivo .
  • SAR Strategies :
    • Systematic Substitution : Synthesize analogs with variations at positions 3 (methyl), 4 (fluoro), and 6 (carboxamide). Test in dose-response assays .
    • Prodrug Design : Mask carboxamide as esters to improve bioavailability .
    • 3D-QSAR : Align compounds using CoMFA/CoMSIA to map electrostatic/hydrophobic fields .

What safety protocols are critical when handling (E)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide in laboratory settings?

Basic Research Question

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Waste Management : Segregate organic waste (halogenated) and incinerate at >1000°C to prevent environmental release .
  • Emergency Procedures : Neutralize spills with activated carbon, followed by 5% sodium bicarbonate solution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.